molecular formula C10H12BrNO B12519326 (2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine CAS No. 675132-97-5

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine

Cat. No.: B12519326
CAS No.: 675132-97-5
M. Wt: 242.11 g/mol
InChI Key: PRKWFYFKBXLPJZ-UHFFFAOYSA-N
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Description

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine is an organic compound characterized by the presence of a bromophenyl group attached to a methoxypropan-2-imine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine typically involves the reaction of 4-bromobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently dehydrated to yield the desired imine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Bromophenyl)-3-(4-methylphenyl)-2-propen-1-one
  • (2E)-3-(4-Bromophenyl)-2-propen-1-ol
  • (E)-1,3-bis(4-bromophenyl)prop-2-en-1-ol

Uniqueness

(2E)-N-(4-Bromophenyl)-1-methoxypropan-2-imine is unique due to its specific imine structure combined with a bromophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

675132-97-5

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-(4-bromophenyl)-1-methoxypropan-2-imine

InChI

InChI=1S/C10H12BrNO/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h3-6H,7H2,1-2H3

InChI Key

PRKWFYFKBXLPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Br)COC

Origin of Product

United States

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